Vinylidene fluoride

Description

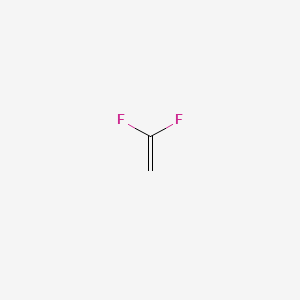

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCIDUSAKPWEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2, Array | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-79-9 | |

| Record name | Poly(vinylidene fluoride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021439 | |

| Record name | Vinylidene fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylidene fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density) | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21 | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

75-38-7, 24937-79-9 | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynar | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylidene fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1IX2905B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, 1,1-difluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KW88B80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and characterization of vinylidene fluoride copolymers

An In-Depth Technical Guide to the Synthesis and Characterization of Vinylidene Fluoride Copolymers

Introduction: Beyond the Homopolymer

Poly(this compound), PVDF, is a specialty fluoropolymer renowned for its exceptional chemical resistance, thermal stability, and unique electroactive properties.[1] However, the high crystallinity of the PVDF homopolymer can limit its solubility and flexibility, making it challenging to process for certain advanced applications.[1][2] To overcome these limitations and unlock new functionalities, this compound (VDF) is frequently copolymerized with other monomers. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis and characterization of VDF copolymers, bridging fundamental polymer science with practical application.

The copolymerization of VDF with comonomers such as hexafluoropropylene (HFP), trifluoroethylene (TrFE), tetrafluoroethylene (TFE), and chlorotrifluoroethylene (CTFE) is a key strategy to tailor the material's properties.[1][3][4] Introducing a comonomer disrupts the regularity of the polymer chain, which can reduce crystallinity, lower the melting point, and enhance flexibility and solubility.[1] This tunability is critical for applications ranging from advanced coatings and membranes to sophisticated materials for energy storage and biomedical devices.[1][2][5]

Part 1: Synthesis of VDF Copolymers: From Monomer to Macromolecule

The creation of VDF copolymers is fundamentally rooted in free-radical polymerization. In this process, VDF monomers are predominantly added in a "head-to-tail" sequence, although occasional "head-to-head" or "tail-to-tail" defects can occur, influencing the material's final properties.[6] The choice of polymerization methodology is paramount as it dictates the polymer's molecular weight, particle morphology, and purity. The most common commercial techniques are emulsion and suspension polymerization, conducted in aqueous media to effectively manage the large heat of polymerization.[6][7]

Emulsion Polymerization

Emulsion polymerization is a robust, industrially significant method for producing high molecular weight VDF copolymers.[8][9] The process yields a stable aqueous dispersion of polymer particles, known as a latex, with particle sizes typically in the sub-micron range.

Causality and Experimental Choice: This method is preferred when high molecular weight and fine particle size are desired. The compartmentalization of the reaction into micelles and subsequently into polymer particles allows for high polymerization rates and high molecular weights simultaneously, a unique advantage of this technique. The resulting fine particles from emulsion polymerization are particularly beneficial for applications requiring dissolution, such as in battery binder formulations, as they dissolve more readily than larger particles produced by suspension methods.[7]

This protocol describes a representative batch process in a high-pressure autoclave.

-

Reactor Preparation: A 50 mL stainless steel autoclave equipped with a mechanical stirrer, pressure sensor, thermometer, and gas inlets is thoroughly cleaned and dried.

-

Initial Charge: The reactor is charged with deionized water (25 mL), a surfactant (e.g., a fluorinated surfactant), and a buffering agent like sodium acetate.[8]

-

Deoxygenation: The reactor is sealed, and the aqueous phase is deoxygenated by purging with high-purity nitrogen for 30 minutes while stirring. This step is critical to remove oxygen, a potent inhibitor of free-radical polymerization.

-

Monomer Introduction: The liquid comonomer, hexafluoropropylene (HFP), is added to the reactor. Subsequently, the gaseous this compound (VDF) monomer is fed into the reactor until the desired pressure (e.g., 30 bar) is reached.[8]

-

Initiation: The reactor is heated to the target temperature (e.g., 80°C). Once the temperature stabilizes, an aqueous solution of a water-soluble initiator, such as potassium persulfate (KPS), is injected to commence the polymerization.[8][10]

-

Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 14 hours). VDF monomer is continuously fed into the reactor to maintain a constant pressure, ensuring a consistent monomer concentration in the aqueous phase.[10]

-

Termination and Recovery: After the reaction period, the reactor is cooled, and any unreacted VDF gas is safely vented and recovered. The resulting polymer latex is then discharged. The copolymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.

Caption: Workflow of Emulsion Polymerization.

Suspension Polymerization

In suspension polymerization, VDF and a comonomer are dispersed as liquid droplets in water, stabilized by a dispersing agent. Polymerization is initiated within these droplets by an oil-soluble initiator.

Causality and Experimental Choice: This method is chosen when larger, spherical polymer particles (typically 15-120 µm) are desired.[6] These particles are easier to handle, transport, and process via melt extrusion or molding compared to the fine powders from emulsion polymerization. The process is generally run at lower temperatures than emulsion polymerization.[10]

-

Reactor Preparation: As with emulsion polymerization, a high-pressure stainless steel autoclave is used.

-

Aqueous Phase Preparation: The reactor is charged with deionized water and a dispersing agent (e.g., a water-soluble polymer like methyl cellulose).

-

Monomer & Initiator Charge: The VDF and chlorotrifluoroethylene (CTFE) monomers are introduced into the reactor. An oil-soluble initiator (e.g., a dialkyl peroxide) is dissolved in the monomer phase before or during the charge.

-

Dispersion: The mixture is agitated vigorously to break the monomer phase into fine droplets and create a stable suspension.

-

Polymerization: The reactor is heated to the reaction temperature (e.g., 30-60°C).[10] The polymerization proceeds within the monomer droplets, which are gradually converted into solid polymer particles.

-

Recovery: Upon completion, the reactor is cooled and vented. The product, a slurry of polymer beads in water, is discharged. The beads are separated by filtration, washed thoroughly to remove the dispersing agent, and dried.

Advanced Methodologies: Controlled Radical Polymerization

For applications demanding precisely defined polymer architectures, such as block copolymers for drug delivery systems, Controlled Radical Polymerization (RDRP) techniques are employed. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of copolymers with predetermined molecular weights, low dispersity, and complex structures.[3][8] These techniques offer unparalleled control by minimizing termination reactions, enabling the polymer chains to remain "living" throughout the process.

Part 2: Characterization of VDF Copolymers: Unveiling the Structure-Property Relationship

Thorough characterization is essential to confirm the success of the synthesis and to understand how the copolymer's structure will influence its performance. A multi-faceted analytical approach is required to probe the copolymer's chemical composition, thermal behavior, and crystalline morphology.

Caption: Typical Characterization Workflow for VDF Copolymers.

Structural Characterization

NMR is the most powerful technique for elucidating the detailed microstructure of VDF copolymers.

-

Expertise & Causality: Due to the presence of fluorine, ¹⁹F NMR is exceptionally informative. It allows for the precise determination of the copolymer composition (molar ratio of VDF to comonomer) by integrating the distinct resonance signals from each monomer unit.[11][12] Furthermore, advanced multidimensional NMR experiments, such as ¹⁹F-¹⁹F COSY, can be used to assign complex spectra and determine the sequence distribution of monomers along the polymer chain, as well as identify structural defects.[13][14][15] ¹H NMR is also valuable, often used with fluorine decoupling to simplify the spectra and quantify monomer ratios.[12][16]

| Monomer Unit in Copolymer | Typical ¹⁹F NMR Chemical Shift Range (ppm) |

| VDF (-CH₂-CF₂ -) | -92 to -96 |

| VDF (Head-to-Head, -CH₂-CF₂ -CF₂ -CH₂-) | -114 to -117 |

| HFP (-CF₂ -CF(CF₃)-) | -70 to -75 (-CF₃), -118 to -123 (-CF₂), -182 to -187 (-CF) |

| TFE (-CF₂ -CF₂ -) | -106 to -113 |

| Table 1: Representative ¹⁹F NMR chemical shifts for common units in VDF copolymers. Actual shifts can vary based on neighboring monomer units.[12][13][14] |

FTIR is a rapid and accessible technique used primarily to identify the crystalline polymorphs of the PVDF segments within the copolymer.

-

Expertise & Causality: PVDF can exist in several crystalline phases, most notably the non-polar α-phase and the electroactive, all-trans β-phase.[17] The β-phase is highly desirable for piezoelectric, pyroelectric, and ferroelectric applications.[5][18] Copolymerization with monomers like TrFE can force the polymer to crystallize directly into the β-phase.[18][19][20] FTIR can definitively distinguish between these phases by identifying characteristic vibrational bands. This self-validating system allows researchers to quickly assess whether their synthesis and processing conditions have successfully produced the desired polymorph.

| Crystalline Phase | Key Identifying FTIR Bands (cm⁻¹) | Chain Conformation |

| α-Phase (non-polar) | 763, 614 | Trans-gauche (TGTG') |

| β-Phase (polar) | 1275, 840, 510 | All-trans (TTTT) |

| γ-Phase (polar) | 1234, 812 | TTTGTTTG' |

| Table 2: Key FTIR vibrational bands for the identification of PVDF crystalline phases.[21] |

Thermal Properties

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on thermal transitions.

-

Expertise & Causality: For VDF copolymers, DSC is used to determine the glass transition temperature (Tg) of the amorphous phase and the melting temperature (Tm) of the crystalline phase.[22] The incorporation of a comonomer typically lowers the Tm and can make the Tg more prominent, reflecting the decrease in crystallinity. Advanced techniques like Stepwise Annealing can be used to generate a unique thermal "fingerprint" of a polymer batch, making DSC a powerful tool for quality control to detect subtle variations in molecular structure or contamination.[23]

-

Sample Preparation: A small amount of the dry copolymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point (e.g., 220°C for a copolymer) to erase its prior thermal history.[23] This scan reveals information about the material's initial state.

-

Controlled Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C). This provides information on the crystallization behavior from the melt.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. This scan provides data on the intrinsic thermal properties (Tg, Tm) of the material, free from the influence of its previous processing history.

-

Data Analysis: The Tg is identified as a step-change in the heat flow curve, while the Tm is the peak of the melting endotherm. The degree of crystallinity can be estimated by comparing the heat of fusion of the sample to that of 100% crystalline PVDF.

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability.

-

Expertise & Causality: TGA determines the onset temperature of decomposition, which is a critical parameter for defining the material's processing window and service temperature. PVDF homopolymer is highly stable, with degradation typically starting above 440°C.[24][25] The introduction of certain comonomers, especially those with less stable chemical bonds, can lower the overall thermal stability of the copolymer.[25]

| Material | Decomposition Onset Temperature (Td) |

| PVDF Homopolymer | ~450 °C |

| P(VDF-co-HFP) | ~350-400 °C (Varies with HFP content) |

| Table 3: Comparison of thermal stability. The presence of comonomers can introduce less stable points in the polymer backbone, affecting decomposition temperature.[24][25] |

Crystalline Structure

XRD is the definitive technique for analyzing the crystalline structure of semi-crystalline polymers.

-

Expertise & Causality: While FTIR is excellent for identifying which crystalline phases are present, XRD provides quantitative information about the degree of crystallinity and the specific crystal lattice structure.[26] Distinct diffraction peaks correspond to the different polymorphs (e.g., for the α-phase, strong reflections appear around 2θ = 17.7°, 18.3°, and 20.0°, while the β-phase shows a characteristic broad peak at 2θ ≈ 20.3°).[27] This makes XRD an essential complementary technique to FTIR for a complete understanding of the copolymer's solid-state morphology.[26][28]

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] From this compound (VDF) to the applications of VDF-containing polymers and copolymers: recent developments and future trends. | Semantic Scholar [semanticscholar.org]

- 4. FKM - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 7. books.rsc.org [books.rsc.org]

- 8. Surfactant-free emulsion polymerization of this compound mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00728A [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]

- 11. Emulsion copolymerization of this compound (VDF) with perfluoromethyl vinyl ether (PMVE) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Chemical composition characterization of poly(this compound-chlorotrifluoroethylene)-based copolymers with F–H decoupled 1H NMR - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. "Multidimensional 19F NMR Analyses of Terpolymers from Vinylidene Fluor" by Eric B. Twum, Elizabeth F. McCord et al. [ideaexchange.uakron.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Comprehensive Review of Piezoelectric PVDF Polymer Fabrications and Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization and Application of PVDF and Its Copolymer Films Prepared by Spin-Coating and Langmuir-Blodgett Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A critical analysis of the α, β and γ phases in poly(this compound) using FTIR - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. DSC Step Annealing for Fingerprinting Molecular Structure in Poly(this compound) - TA Instruments [tainstruments.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. cpsm.kpi.ua [cpsm.kpi.ua]

- 28. The Domain and Structural Characteristics of Ferroelectric Copolymers Based on this compound Copolymer with Tetrafluoroethylene Composition (94/6) - PMC [pmc.ncbi.nlm.nih.gov]

The Polymorphic Landscape of Polyvinylidene Fluoride: A Technical Guide to the α, β, and γ Crystalline Phases

Abstract

Polyvinylidene fluoride (PVDF), a semi-crystalline fluoropolymer, stands as a material of significant scientific and industrial interest due to its remarkable piezoelectric, pyroelectric, and ferroelectric properties.[1] These electromechanical behaviors are intrinsically linked to its polymorphic nature, existing in at least five distinct crystalline phases, with the alpha (α), beta (β), and gamma (γ) phases being the most prevalent and technologically important.[2][3] This in-depth technical guide provides a comprehensive exploration of the α, β, and γ crystalline phases of PVDF, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular conformations that define each phase, the thermodynamic and kinetic conditions governing their formation, and the critical processing techniques used to selectively induce a desired polymorph. Furthermore, this guide will detail the essential characterization techniques, providing practical, field-proven insights into the interpretation of analytical data. Finally, we will explore the diverse applications of these phases, with a particular focus on their relevance in the biomedical and pharmaceutical sectors.

Introduction: The Molecular Basis of PVDF Polymorphism

Polythis compound is a polymer synthesized from the monomer 1,1-difluoroethylene.[3] Its chemical structure, consisting of repeating -(CH₂-CF₂)- units, gives rise to a significant dipole moment associated with the highly electronegative fluorine atoms and electropositive hydrogen atoms.[4] The spatial arrangement of these dipoles, dictated by the polymer chain conformation, determines the polarity of the resulting crystalline unit cell and, consequently, the macroscopic properties of the material. The three primary crystalline phases—α, β, and γ—are distinguished by their unique chain conformations.[5]

-

The α-Phase (Alpha): This non-polar, monoclinic phase is the most thermodynamically stable and is typically obtained through melt crystallization under normal conditions.[6][7] Its chain conformation is a trans-gauche-trans-gauche' (TGTG'), resulting in an antiparallel packing of dipoles within the crystal lattice, leading to a net zero dipole moment.[6][8]

-

The β-Phase (Beta): The β-phase is the most technologically significant due to its strong piezoelectric and pyroelectric properties.[2][9] It possesses an all-trans (TTTT) planar zigzag conformation, which aligns all the CF₂ dipoles in the same direction, perpendicular to the polymer chain.[5] This parallel alignment results in a large spontaneous polarization within the orthorhombic unit cell, making it the most electroactive phase.[8][10]

-

The γ-Phase (Gamma): The γ-phase exhibits a TTTGTTTG' conformation, which is intermediate between the α and β phases.[6] This conformation also results in a net dipole moment, rendering the γ-phase polar and piezoelectric, although its piezoelectric effect is weaker than that of the β-phase.[5] It crystallizes into an orthorhombic unit cell and is often formed under specific crystallization conditions, such as high temperatures or in the presence of certain solvents.[6][8]

The ability to control the crystalline phase of PVDF is paramount for tailoring its properties for specific applications. The following sections will provide a detailed exploration of the formation, characterization, and practical implications of each of these critical phases.

Formation and Control of PVDF Crystalline Phases

The selective formation of the α, β, or γ phase is a complex interplay of thermodynamic and kinetic factors. Understanding and manipulating these factors through various processing techniques is key to harnessing the unique properties of each polymorph.

The Prevalent α-Phase: Formation from the Melt

The α-phase is the most common polymorph obtained directly from the cooling of a PVDF melt.[5][7] Its kinetic favorability at typical crystallization temperatures leads to its spontaneous formation.[7]

Inducing the Highly Polar β-Phase

Due to the desirable electroactive properties of the β-phase, significant research has focused on methods to induce its formation, often by transforming the more stable α-phase.[4]

-

Mechanical Stretching: Uniaxial or biaxial stretching of α-phase PVDF films is a well-established method for inducing a phase transformation to the β-phase.[4] The mechanical deformation forces the polymer chains to align and adopt the all-trans conformation. A stretching ratio of up to 500% at elevated temperatures (e.g., 90°C) can lead to a high β-phase content.[4]

-

Electrospinning: This technique uses a high electric field to draw a polymer solution into fine fibers. The significant stretching and electrical poling inherent in the electrospinning process can directly produce nanofibers with a high β-phase content.[5][10] Controlling parameters such as solvent choice, solution concentration, and electric field strength is crucial for optimizing β-phase formation.[10]

-

Solvent Casting with Polar Solvents: The polarity of the solvent used in solution casting can influence the resulting crystalline phase. Solvents with a high dipole moment, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can promote the formation of the β-phase by interacting with the polymer chains and favoring the all-trans conformation.[4][7]

-

Incorporation of Nanofillers: The addition of certain nanofillers, such as multiwalled carbon nanotubes (MWCNTs), silver nanowires, and barium titanate nanoparticles (BTNPs), can act as nucleating agents, promoting the crystallization of the β-phase.[11][12] These nanoparticles provide surfaces that facilitate the alignment of PVDF chains into the desired all-trans conformation through interfacial electrostatic interactions.[11][12]

Accessing the Intermediate γ-Phase

The γ-phase can be obtained through specific thermal treatments or solution processing methods.

-

High-Temperature Annealing: Annealing α-phase PVDF at temperatures close to its melting point can induce a solid-state transformation to the γ-phase.[13] This process allows for the reorganization of the polymer chains into the TTTGTTTG' conformation.

-

Solution Crystallization: The use of specific solvents or solvent mixtures can also favor the crystallization of the γ-phase.[6] For instance, a binary solvent system of dimethylacetamide and water has been shown to produce γ-form aerogels.[6]

The relationship between processing methods and the resulting crystalline phase is summarized in the diagram below.

Figure 1: Pathways for the formation and transformation of α, β, and γ phases of PVDF.

Characterization of Crystalline Phases: A Multi-Technique Approach

Accurate identification and quantification of the crystalline phases in a PVDF sample are crucial for understanding its properties and performance. A combination of analytical techniques is typically employed for a comprehensive analysis.[3][5]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful and widely used technique for identifying the different crystalline phases of PVDF based on their characteristic vibrational bands.[14][15]

Experimental Protocol: FTIR Analysis of PVDF Films

-

Sample Preparation: Ensure the PVDF film is clean, dry, and of a suitable thickness for transmission or Attenuated Total Reflectance (ATR) analysis.

-

Instrument Setup:

-

Set the spectrometer to collect data in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Select an appropriate resolution (e.g., 4 cm⁻¹).

-

Perform a background scan to subtract atmospheric contributions.

-

-

Data Acquisition:

-

For transmission, mount the film in the sample holder.

-

For ATR, press the film firmly against the ATR crystal.

-

Collect the spectrum, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for each phase.

-

The relative fraction of the β-phase can be quantified using the Beer-Lambert law, by comparing the absorbance of the β-phase specific band (e.g., 840 cm⁻¹) to a reference band.

-

Table 1: Characteristic FTIR Absorption Bands for PVDF Crystalline Phases

| Crystalline Phase | Characteristic Absorption Bands (cm⁻¹) |

| α-Phase | 763, 614, 532, 489[14][16] |

| β-Phase | 1275, 840, 510[7][14] |

| γ-Phase | 1234, 834, 811, 431[7][14][16] |

Note: The band at 840 cm⁻¹ can sometimes have contributions from the γ-phase, requiring careful analysis of other characteristic peaks for accurate phase identification.[15]

X-Ray Diffraction (XRD)

XRD provides information about the crystal structure and is used to confirm the presence of different polymorphs by identifying their unique diffraction peaks.[5][17]

Experimental Protocol: XRD Analysis of PVDF Samples

-

Sample Preparation: Prepare a flat sample of the PVDF material (film or powder).

-

Instrument Setup:

-

Use a diffractometer with Cu Kα radiation (λ = 1.54 Å).

-

Set the 2θ scan range typically from 10° to 50°.

-

Select an appropriate step size and scan speed.

-

-

Data Acquisition: Mount the sample and initiate the XRD scan.

-

Data Analysis: Identify the diffraction peaks corresponding to each crystalline phase.

Table 2: Characteristic XRD Diffraction Peaks (2θ) for PVDF Crystalline Phases

| Crystalline Phase | Characteristic Diffraction Peaks (2θ) |

| α-Phase | 17.7°, 18.3°, 19.9°, 26.6°[5][7] |

| β-Phase | 20.3° (corresponding to (110) and (200) reflections)[5][7] |

| γ-Phase | 18.5°, 19.2°, 20.0°[5] |

Note: Peak positions can slightly vary depending on the specific sample and instrument calibration. Overlapping peaks, particularly between the α and γ phases, can occur.[8]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to determine the melting temperature (Tₘ) and the degree of crystallinity of the polymer.[2][5] While DSC alone may not definitively distinguish between all phases, it provides valuable complementary information.[2] The melting points of the different phases are often close, but under controlled conditions, distinct melting endotherms can sometimes be observed. For instance, the β-phase may exhibit a slightly lower melting point than the α-phase, while the γ-phase can have a higher melting temperature.[18]

Experimental Protocol: DSC Analysis of PVDF

-

Sample Preparation: Accurately weigh a small amount of the PVDF sample (typically 5-10 mg) into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen).

-

Set the temperature program, for example, heat from room temperature to 200°C at a rate of 10°C/min.

-

-

Data Acquisition: Run the temperature program and record the heat flow.

-

Data Analysis:

-

Determine the melting temperature (Tₘ) from the peak of the melting endotherm.

-

Calculate the degree of crystallinity (Xc) using the enthalpy of melting (ΔHₘ) and the theoretical enthalpy of melting for 100% crystalline PVDF.

-

The following diagram illustrates a typical workflow for the characterization of PVDF crystalline phases.

Figure 2: A multi-technique workflow for the comprehensive characterization of PVDF polymorphs.

Applications in Research and Drug Development

The unique properties of the different PVDF phases, particularly the piezoelectricity of the β-phase, have led to a wide range of applications in the biomedical and pharmaceutical fields.[1][19]

-

Biomedical Sensors and Actuators: The ability of β-phase PVDF to generate an electrical charge in response to mechanical stress makes it an ideal material for developing highly sensitive and flexible biosensors for pressure, force, and acoustic wave detection.[9][19] It is also used in actuators for controlled drug delivery systems and in microfluidic devices.[19]

-

Tissue Engineering and Wound Healing: The piezoelectric properties of β-phase PVDF scaffolds can be harnessed to provide electrical stimulation to cells, which has been shown to promote bone regeneration and enhance wound healing.[19][20] The fibrous, porous structures obtainable through electrospinning are particularly well-suited for tissue engineering applications.[20]

-

Drug Delivery Systems: PVDF's chemical inertness and biocompatibility make it a suitable material for drug delivery applications.[19] The controlled release of therapeutic agents can be triggered by the piezoelectric response of β-phase PVDF to external stimuli like ultrasound.

-

Medical Packaging and Sterilization: The chemical resistance and thermal stability of PVDF, particularly the α-phase, make it an excellent material for sterile medical packaging and components of medical devices that require sterilization.[19]

-

Membrane Separations: PVDF membranes are widely used in sterile filtration and other separation processes in the pharmaceutical industry due to their mechanical strength, chemical resistance, and tunable pore structures.[3][19]

Conclusion

The polymorphic nature of polythis compound is the cornerstone of its diverse and technologically significant properties. The non-polar α-phase, the highly piezoelectric β-phase, and the polar γ-phase each offer a unique set of characteristics that can be selectively harnessed through controlled processing techniques. For researchers, scientists, and drug development professionals, a thorough understanding of the formation and characterization of these crystalline phases is essential for the rational design and development of advanced materials and devices. The ability to manipulate the polymorphic landscape of PVDF will continue to drive innovation in fields ranging from smart sensors and actuators to regenerative medicine and advanced drug delivery systems.

References

- 1. aithor.com [aithor.com]

- 2. (173ar) Characterisation of the Crystal Polymorphs of Polythis compound Using FTIR, Raman and DSC Measurements | AIChE [proceedings.aiche.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystallinity and β Phase Fraction of PVDF in Biaxially Stretched PVDF/PMMA Films [mdpi.com]

- 5. Properties and Applications of the β Phase Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. youtube.com [youtube.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. electrospintech.com [electrospintech.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A critical analysis of the α, β and γ phases in poly(this compound) using FTIR - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Determine the crystalline phases of PVDF film by FTIR – Paul Wu's Blog [materean.com]

- 16. A critical analysis of the α, β and γ phases in poly(this compound) using FTIR - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01267E [pubs.rsc.org]

- 17. Phase Transitions of Polarised PVDF Films in a Standard Curing Process for Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. linseis.com [linseis.com]

- 20. PVDF composite nanofibers applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Polyvinylidene Fluoride (PVDF) for Scientific Applications

Abstract

Polyvinylidene Fluoride (PVDF) is a semi-crystalline fluoropolymer prized for its exceptional chemical inertness, thermal stability, and unique piezoelectric properties.[1][2][3] These characteristics make it indispensable in a variety of high-performance applications, including as a binder in lithium-ion battery electrodes, for the fabrication of microporous membranes in separation processes, and in protective coatings.[1][4][5] However, the very inertness that makes PVDF so valuable also renders it notoriously difficult to dissolve, a critical prerequisite for most of its processing methods.[1][3] This guide provides a comprehensive technical overview of PVDF solubility in organic solvents. It delves into the fundamental thermodynamic principles governing dissolution, offers a detailed analysis of various solvent classes, and explores the critical process parameters that researchers must control to achieve successful solubilization. This document is intended to serve as a practical and authoritative resource for scientists and engineers working to harness the full potential of this remarkable polymer.

The Science of Dissolving a Semi-Crystalline Polymer like PVDF

The dissolution of a polymer is a complex two-stage process governed by thermodynamics: solvent diffusion into the polymer matrix, causing it to swell, followed by the disentanglement of polymer chains into the solvent to form a true solution. For a semi-crystalline polymer like PVDF, this process is significantly hindered by the highly ordered, tightly packed crystalline regions which act as physical cross-links, resisting solvent penetration.

The "Like Dissolves Like" Principle: Hansen Solubility Parameters (HSP)

The adage "like dissolves like" is the cornerstone of solubility prediction. On a molecular level, this means that a polymer will dissolve in a solvent if their intermolecular forces are similar. The Hansen Solubility Parameter (HSP) system provides a quantitative method to predict this compatibility by deconstructing the total cohesive energy density of a substance into three components:

-

δD (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding forces): Representing the energy of hydrogen bonds.

A solvent is considered a good candidate for dissolving a polymer if its HSP values are close to those of the polymer. The distance (Ra) between the HSP coordinates of the polymer and the solvent in the three-dimensional "Hansen space" can be calculated; a smaller Ra indicates a higher likelihood of dissolution.[6] PVDF is a polar polymer, and its solubility is dominated by strong polar and hydrogen bonding interactions.[1][7] Therefore, effective solvents for PVDF are typically polar aprotic solvents with HSP values closely matching those of PVDF.[1][8]

A Comprehensive Guide to Solvents for PVDF

The selection of an appropriate solvent is the most critical decision in preparing a PVDF solution. Solvents can be broadly categorized as strong, moderate (or latent), and non-solvents.

Strong Solvents: The Aprotic Polar Class

The most effective and widely used solvents for PVDF are highly polar aprotic solvents.[8][9] These solvents possess a high dipole moment and can effectively overcome the intermolecular forces within the PVDF crystalline structure.

-

N-Methyl-2-pyrrolidone (NMP): NMP is arguably the most common and effective solvent for PVDF, especially in the battery industry for preparing electrode slurries.[10][11] It has a high boiling point (204 °C) and a high flash point (~91 °C), which allows for processing at elevated temperatures safely.[10][11] Its lower vapor pressure also reduces the emission of volatile organic compounds.[10]

-

Dimethylformamide (DMF): DMF is another excellent solvent for PVDF, often used in the fabrication of membranes and films.[12][13][14] It is a strong solvent, but dissolution often requires heating to 60-70 °C to be effective, especially for higher molecular weight grades.[13]

-

Dimethylacetamide (DMAc): DMAc is considered an even stronger solvent for PVDF than DMF.[8][15] It is frequently used to prepare casting solutions for membranes and hollow fibers.[16]

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, non-toxic solvent capable of dissolving PVDF, typically with moderate heating to around 60-65 °C.[13] Its lower toxicity profile makes it an attractive "green" alternative to NMP and DMF.[17][18]

Table 1: Properties and Hansen Solubility Parameters of PVDF and Common Strong Solvents

| Substance | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Boiling Point (°C) |

|---|---|---|---|---|

| PVDF | 17.2 | 12.5 | 9.2 | N/A |

| NMP | 18.0 | 12.3 | 7.2 | 204 |

| DMF | 17.4 | 13.7 | 11.3 | 153 |

| DMAc | 16.8 | 11.5 | 10.2 | 165 |

| DMSO | 18.4 | 16.4 | 10.2 | 189 |

Source: Data compiled from multiple sources.[1][6][7]

Moderate & Latent Solvents

Certain ketones and esters act as moderate or "latent" solvents. They may not dissolve PVDF efficiently at room temperature but can do so at elevated temperatures or when used in combination with a strong solvent.

-

Tetrahydrofuran (THF): THF is generally considered a poor or swelling solvent for PVDF homopolymers at room temperature.[12][13][19] However, its ability to dissolve PVDF increases with temperature, and it is an excellent solvent for PVDF copolymers, such as PVDF-HFP.[20] It is often used in solvent mixtures with DMF or NMP to control solution viscosity and evaporation rate during processes like electrospinning.[19][21]

-

Acetone & Methyl Ethyl Ketone (MEK): Like THF, acetone and MEK are poor solvents for high molecular weight PVDF at ambient temperatures.[13] They are more effective for low molecular weight grades or PVDF copolymers.[13][20] Acetone, due to its high volatility, is frequently mixed with DMF to facilitate rapid solvent evaporation in fiber production.[22][23]

Non-Solvents